L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-glutaminyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEC-7 is a neuroprotective cyclic heptapeptide.
Scientific Research Applications
Enzymatic Activity and Specificity
Gamma-glutamyl-cysteine synthetase, an enzyme from bovine lens, shows specificity for L-cysteine and related amino acids in forming γ-glutamyl peptides, indicating the enzyme's preference for cysteine moieties (Rathbun, 1967).
Biotechnological Production
- Corynebacterium glutamicum has been engineered for L-cysteine production, demonstrating its potential as a cell factory for industrial production of L-cysteine (Wei et al., 2019); (Joo et al., 2017); (Kondoh & Hirasawa, 2019).
- Escherichia coli has been utilized for L-cysteine production based on metabolic engineering approaches, illustrating effective strategies for enhancing biosynthesis (Zhang et al., 2022); (Liu et al., 2018).
Analytical and Diagnostic Applications
- A modified carbon paste electrode was used for the electrocatalytic oxidation and determination of L-cysteine, indicating its applicability in analytical chemistry (Raoof et al., 2006).
Nutritional Implications
- L-Cysteine plays a critical role in cellular homeostasis, being a precursor for protein synthesis and production of other significant compounds like glutathione and hydrogen sulfide (Yin et al., 2016).
Photochemical Studies
- Research on the photochemical addition of amino acids and peptides to DNA includes findings on the reactivity of cysteine, highlighting its potential significance in DNA-related studies (Shetlar et al., 1984).
Properties
CAS No. |
1068524-58-2 |
---|---|
Molecular Formula |
C28H44N10O12S2 |
Molecular Weight |
776.83 |
IUPAC Name |
(2R,5S,8S,11S,14S)-14-((S)-2-((R)-2-amino-3-mercaptopropanamido)-3-(1H-imidazol-4-yl)propanamido)-5-(3-amino-3-oxopropyl)-8-(hydroxymethyl)-2-(mercaptomethyl)-11-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecanedioic acid |
InChI |
1S/C28H44N10O12S2/c1-12(22(43)37-18(8-39)27(48)35-15(2-4-20(30)40)25(46)38-19(10-52)28(49)50)33-24(45)16(3-5-21(41)42)34-26(47)17(6-13-7-31-11-32-13)36-23(44)14(29)9-51/h7,11-12,14-19,39,51-52H,2-6,8-10,29H2,1H3,(H2,30,40)(H,31,32)(H,33,45)(H,34,47)(H,35,48)(H,36,44)(H,37,43)(H,38,46)(H,41,42)(H,49,50)/t12-,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
PBMDUICGBHXMTM-ABEVXSGRSA-N |
SMILES |
C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CS)=O)Cc1nc[nH]c1)=O)CCC(O)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CS)=O)CCC(N)=O)=O)CO)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHEC-7; CHEC 7; CHEC7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.